molecular formula C23H32ClN5O B2985835 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone hydrochloride CAS No. 1396790-88-7

1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone hydrochloride

Cat. No.: B2985835
CAS No.: 1396790-88-7
M. Wt: 429.99
InChI Key: ZDSWKCZDERGTCX-UHFFFAOYSA-N
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Description

1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone hydrochloride is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a unique hybrid architecture, integrating a 1-methyl-1H-indole moiety, a 1,4-diazepane ring, and a 3,5-dimethyl-1H-pyrazole unit within a single scaffold. The 3,5-dimethylpyrazole group is a recognized pharmacophore in drug discovery, found in compounds with a wide range of biological activities . The indole and diazepane structures are also privileged motifs in pharmaceuticals, often associated with interactions with central nervous system targets and various enzyme systems. This combination suggests potential for this compound to be investigated as a novel bioactive agent or a chemical probe. Its primary research applications are anticipated in the areas of high-throughput screening, structure-activity relationship (SAR) studies, and the development of new therapeutic candidates, particularly for disorders involving complex protein-protein interactions or signal transduction pathways. The supplied hydrochloride salt enhances the compound's stability and solubility in aqueous buffers, facilitating its use in biological assays. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]-2-(1-methylindol-3-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O.ClH/c1-18-15-19(2)28(24-18)14-12-26-9-6-10-27(13-11-26)23(29)16-20-17-25(3)22-8-5-4-7-21(20)22;/h4-5,7-8,15,17H,6,9-14,16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSWKCZDERGTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in pharmacology.

Structural Characteristics

The compound features a pyrazole moiety, which is known for its diverse pharmacological properties. Pyrazoles are five-membered heterocycles that have been widely studied due to their ability to act as scaffolds for various therapeutic agents. The presence of indole and diazepane rings further enhances the molecular complexity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyrazole and related structures exhibit a range of biological activities, including:

  • Antimicrobial : Pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory : Many pyrazole compounds demonstrate anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Anticancer : Some derivatives have been reported to inhibit tumor growth in vitro and in vivo.

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrazole derivatives found that certain compounds exhibited significant activity against Mycobacterium tuberculosis, with IC90 values indicating effective inhibition at low concentrations (IC90 ranging from 3.73 to 4.00 μM) . This suggests that the compound may possess similar antimicrobial properties due to its structural components.

Anti-inflammatory Action

Research on the anti-inflammatory effects of pyrazole derivatives indicates that they can inhibit the production of pro-inflammatory cytokines. Compounds derived from pyrazole structures have been linked to reduced inflammation in cellular models . The specific mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory pathway.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively documented. For example, certain pyrazole-based compounds have demonstrated cytotoxic effects on various cancer cell lines while exhibiting low toxicity towards normal cells . The incorporation of indole and diazepane moieties may enhance these effects through synergistic interactions.

Case Study 1: Synthesis and Activity Evaluation

In a recent study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activity against Mycobacterium tuberculosis. Among these, one compound demonstrated an IC50 value of 2.18 μM, indicating potent activity . This highlights the potential of structurally similar compounds like this compound in developing new anti-tubercular agents.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanisms of pyrazole derivatives, revealing that they could inhibit NF-kB activation, a key regulator in inflammatory responses . This suggests that compounds with similar structures may also exert anti-inflammatory effects through modulation of this pathway.

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundIC50/IC90 ValuesReference
AntimicrobialCompound 6eIC90: 40.32 μM
Anti-inflammatoryVarious pyrazolesNot specified
AnticancerMultiple derivativesIC50: 2.18 μM

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